2-Bromophenethylamine
Overview
Description
2-Bromophenethylamine: is an organic compound with the molecular formula C8H10BrN It is a derivative of phenethylamine, where a bromine atom is substituted at the second position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromophenethylamine can be synthesized through several methods. One common approach involves the bromination of phenethylamine. This process typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of catalytic bromination processes or continuous flow reactors can enhance the yield and purity of the compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the best results.
Chemical Reactions Analysis
Types of Reactions: 2-Bromophenethylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form 2-bromoethylamine or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenethylamines.
Oxidation Reactions: Products include imines, nitriles, and other oxidized derivatives.
Reduction Reactions: Products include reduced amines and other hydrogenated compounds.
Scientific Research Applications
2-Bromophenethylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromophenethylamine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
2-Chlorophenethylamine: Similar structure but with a chlorine atom instead of bromine.
2-Iodophenethylamine: Similar structure but with an iodine atom instead of bromine.
Phenethylamine: The parent compound without any halogen substitution.
Comparison: 2-Bromophenethylamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. The presence of the bromine atom also affects the compound’s physical properties, such as boiling point and solubility, which can be advantageous in certain applications.
Properties
IUPAC Name |
2-(2-bromophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRNQMJXZUWZQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370117 | |
Record name | 2-Bromophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65185-58-2 | |
Record name | 2-Bromophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromophenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it important to differentiate between 2C-B and its structural isomer?
A1: While both 2C-B and its isomer, 4,5-Dimethoxy-2-Bromophenethylamine, share the same molecular formula and weight, they can exhibit different pharmacological effects. Accurately identifying and quantifying each compound in seized samples is crucial for legal proceedings and understanding potential health risks. []
Q2: What analytical techniques were used in the study to distinguish 2C-B from its isomer?
A2: The researchers developed a multimodal analytical approach involving a combination of techniques. This likely included chromatographic separation, potentially Gas Chromatography or Liquid Chromatography, coupled with spectroscopic detection methods like Mass Spectrometry. These methods allow for the separation of the isomers based on their slightly different physical and chemical properties, followed by their individual identification and quantification. []
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